

# Spectroscopic Data for 5-Bromo-1H-pyrrole-3-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name:	5-Bromo-1H-pyrrole-3-carbaldehyde
Cat. No.:	B1400286

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This technical guide provides a detailed analysis of the spectroscopic data for **5-Bromo-1H-pyrrole-3-carbaldehyde**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule. The data and interpretations presented herein are synthesized from patent literature, academic theses, and comparative analysis of structurally related compounds to ensure technical accuracy and field-proven insights.

## Introduction

**5-Bromo-1H-pyrrole-3-carbaldehyde** (CAS No: 881676-32-0) is a substituted pyrrole that serves as a versatile building block in organic synthesis.<sup>[1]</sup> Its utility is demonstrated in the preparation of acid secretion inhibitors and other biologically active molecules.<sup>[2][3]</sup> Accurate spectroscopic characterization is paramount for its use in multi-step syntheses, ensuring the identity and purity of the intermediate. This guide provides an in-depth look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For **5-Bromo-1H-pyrrole-3-carbaldehyde**, both <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the substitution pattern on the pyrrole ring.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **5-Bromo-1H-pyrrole-3-carbaldehyde** is expected to show distinct signals for the aldehyde proton, the N-H proton, and the two protons on the pyrrole ring. The exact chemical shifts can vary depending on the solvent used.

Expected <sup>1</sup>H NMR Data (in CDCl<sub>3</sub> or DMSO-d<sub>6</sub>):

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Notes
CHO	9.7 - 9.9	s	-	The aldehyde proton is highly deshielded and appears as a sharp singlet.
NH	9.0 - 12.0	br s	-	The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.
H2	7.4 - 7.6	d	~1.5-2.0 Hz	This proton is coupled to H4.
H4	6.5 - 6.7	d	~1.5-2.0 Hz	This proton is coupled to H2.

**Causality Behind Experimental Choices:** The choice of solvent is critical in NMR. Deuterated chloroform (CDCl<sub>3</sub>) is a common choice for many organic molecules. However, for compounds with N-H protons, deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) can be advantageous as it often results in sharper N-H signals and reduces exchange with residual water. The coupling constants between the pyrrole ring protons are characteristic of their relative positions.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Expected <sup>13</sup>C NMR Data (in CDCl<sub>3</sub> or DMSO-d<sub>6</sub>):

Carbon	Expected Chemical Shift (ppm)	Notes
C=O	185 - 195	The aldehydic carbonyl carbon is significantly deshielded.
C2	125 - 135	
C3	120 - 130	
C4	110 - 120	
C5	100 - 110	The carbon bearing the bromine atom is expected at a higher field compared to the other ring carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Bromo-1H-pyrrole-3-carbaldehyde** will be dominated by absorptions from the N-H, C-H, C=O, and C-Br bonds, as well as vibrations from the pyrrole ring.

Expected IR Absorption Bands:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
N-H stretch	~3400	Medium-Strong, Broad	Typical for a secondary amine in a pyrrole ring.[4]
C-H stretch (aromatic)	3100 - 3000	Medium	
C=O stretch (aldehyde)	~1700	Strong	This is a characteristic and intense band for the aldehyde carbonyl group.[4]
C=C stretch (pyrrole ring)	1600 - 1450	Medium	
C-N stretch	1350 - 1250	Medium	
C-Br stretch	600 - 500	Medium-Strong	

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Mass Spectrometry Data:

For **5-Bromo-1H-pyrrole-3-carbaldehyde** (C<sub>5</sub>H<sub>4</sub>BrNO), the molecular weight is approximately 174.00 g/mol [4]. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M<sup>+</sup>) and any bromine-containing fragments. Bromine has two major isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, one at m/z corresponding to the molecule with <sup>79</sup>Br and the other two mass units higher for the molecule with <sup>81</sup>Br.

- [M]<sup>+</sup>: m/z ~173 and ~175
- [M+H]<sup>+</sup> (in ESI): m/z ~174 and ~176

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

## Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

### NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-1H-pyrrole-3-carbaldehyde** in ~0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- $^1\text{H}$  NMR Acquisition: Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

### IR Data Acquisition (ATR Method)

- Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
- Sample Application: Place a small amount of the solid **5-Bromo-1H-pyrrole-3-carbaldehyde** sample onto the ATR crystal and apply pressure to ensure good contact.
- Sample Spectrum: Record the IR spectrum of the sample.

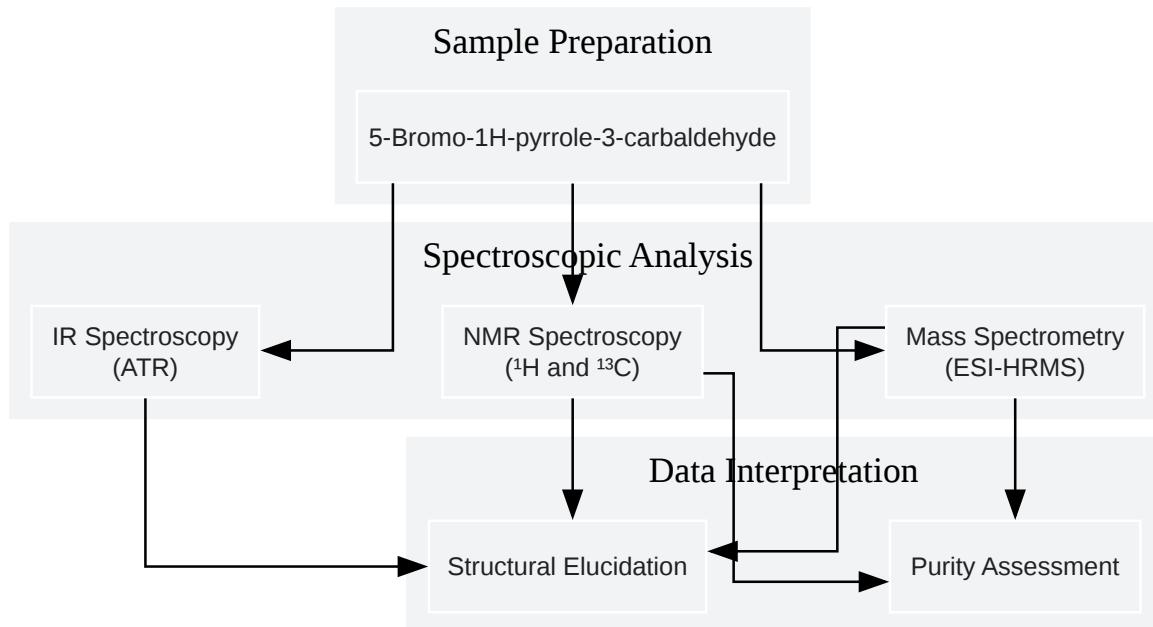
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry Data Acquisition (ESI Method)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard.
- Sample Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate.
- Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, the instrument must be operated in high-resolution mode.

## Visualizations

### Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic characterization of **5-Bromo-1H-pyrrole-3-carbaldehyde**.

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